Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and carboxylic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds.
Scientific Research Applications
Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-4’,7-dimethoxyflavone
- 7-Hydroxy-5-methoxyisoflavone
- 7-Methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone
Uniqueness
Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20O5 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H20O5/c1-3-28-24(26)21-20-14-17(25)13-19(15-9-11-18(27-2)12-10-15)23(20)29-22(21)16-7-5-4-6-8-16/h4-14,25H,3H2,1-2H3 |
InChI Key |
OWKKMHDTAHKRPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=C(C=C3)OC)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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